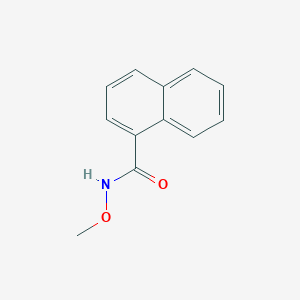

N-methoxynaphthalene-1-carboxamide

Description

N-Methoxynaphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring a methoxy (-OCH₃) substituent directly attached to the nitrogen atom of the carboxamide group. Carboxamides of this class are frequently explored in medicinal chemistry for their pharmacological activities, including antimycobacterial and enzyme-modulating effects .

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-methoxynaphthalene-1-carboxamide |

InChI |

InChI=1S/C12H11NO2/c1-15-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |

InChI Key |

HBODIKTUIKELKX-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Alkali-Mediated Methylation Using Dimethyl Carbonate

- Reactants: 1-naphthol, dilute sodium hydroxide or potassium hydroxide solution (10–15% concentration), dimethyl carbonate (DMC), and a phase-transfer catalyst (Tetrabutylammonium bromide).

- Conditions: The reaction mixture is warmed to 60–85 °C and maintained for 3–6 hours under vacuum distillation.

- Molar Ratios: 1-naphthol : dimethyl carbonate : alkali = 1 : 0.8–1.5 : 0.4–0.8.

- Advantages: This method omits organic solvents and toxic methyl sulfate, achieving an average yield of 95.8%, with simple operation and minimal environmental impact.

| Parameter | Range / Value | Notes |

|---|---|---|

| Alkali concentration | 10–15% (NaOH or KOH) | Dilute alkaline solution |

| Phase-transfer catalyst | Tetrabutylammonium bromide | Facilitates methylation |

| Temperature | 60–85 °C | Reaction temperature |

| Reaction time | 3–6 hours | Duration under vacuum distillation |

| Molar ratio (1-naphthol:DMC:alkali) | 1 : 0.8–1.5 : 0.4–0.8 | Stoichiometric control |

| Yield | ~95.8% | High yield, environmentally friendly |

This approach represents a significant improvement over traditional methods that use methyl sulfate, which is highly toxic and environmentally hazardous.

Conversion of 1-Methoxynaphthalene to this compound

While direct literature on the preparation of this compound is limited, related synthetic strategies can be inferred from analogous compounds and intermediates such as 7-methoxy-naphthalene-1-carbaldehyde, which undergo further functional group transformations.

Formylation and Subsequent Amidation

- Formylation: Introduction of an aldehyde group at the 1-position of methoxynaphthalene derivatives is achieved via electrophilic substitution reactions, often using reagents like sulfuryl chloride or formylating agents under controlled conditions.

- Amidation: The aldehyde intermediate is then converted to the carboxamide via oxidation to the corresponding acid or acid derivative, followed by reaction with ammonia or amines to form the amide.

A U.S. patent (US9701608B2) describes processes for synthesizing methoxy-substituted naphthalene carbaldehydes, which are key intermediates in the synthesis of bioactive compounds such as agomelatine. Although this patent focuses on 7-methoxy derivatives, the methodology is adaptable for 1-methoxy derivatives:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methoxynaphthalene formylation | Sulfuryl dichloride or similar reagents, controlled temperature | Formation of methoxy-naphthalene-1-carbaldehyde |

| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Conversion of aldehyde to carboxylic acid |

| Amidation | Ammonia or amines, coupling agents (e.g., DCC) | Formation of this compound |

This multistep synthetic route requires careful optimization to maintain the integrity of the methoxy group and achieve high purity and yield of the carboxamide.

Comparative Analysis of Preparation Methods

| Preparation Step | Methodology | Advantages | Limitations |

|---|---|---|---|

| Methoxylation | Alkali + dimethyl carbonate + PTC | High yield, low toxicity, eco-friendly | Requires phase-transfer catalyst |

| Formylation | Electrophilic substitution | Enables functionalization at 1-position | Sensitive to reaction conditions |

| Amidation | Acid derivative + ammonia/amine | Direct conversion to carboxamide | Multi-step, potential side reactions |

Research Findings and Practical Considerations

- The alkali-mediated methylation using dimethyl carbonate is well-documented to provide a sustainable and scalable approach to 1-methoxynaphthalene synthesis, critical for downstream carboxamide formation.

- Phase-transfer catalysis is essential to improve reaction rates and yields in aqueous media.

- Subsequent formylation and amidation steps require precise control of reaction parameters to avoid demethylation or over-oxidation.

- The overall synthetic sequence benefits from mild conditions and avoids hazardous reagents, aligning with green chemistry principles.

- Yields for the final this compound are highly dependent on the purity of intermediates and the efficiency of amidation.

Chemical Reactions Analysis

Types of Reactions

N-methoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of naphthalene-1-carboxamide.

Reduction: The carboxamide group can be reduced to an amine group, resulting in the formation of N-methoxynaphthylamine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Naphthalene-1-carboxamide.

Reduction: N-methoxynaphthylamine.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

N-methoxynaphthalene-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of naphthalene carboxamides are highly dependent on the substituents attached to the nitrogen atom. Key analogs include:

Table 1: Structural and Functional Comparison of Naphthalene Carboxamides

Key Observations:

- Substituent Size and Polarity: Bulky substituents (e.g., dimethylaminocyclohexylmethyl in ) increase molecular weight and may reduce solubility in aqueous media.

- Functional Group Impact : The hydroxylamine group in N-oxidanylnaphthalene-1-carboxamide introduces hydrogen-bonding capacity, which could influence receptor binding compared to methoxy or methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.